molecular formula C18H12N2 B10844709 5-Biphenyl-4-ylethynyl-pyrimidine

5-Biphenyl-4-ylethynyl-pyrimidine

Cat. No.: B10844709
M. Wt: 256.3 g/mol
InChI Key: WSPLFBLWQURLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Biphenyl-4-ylethynyl-pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a biphenyl group attached to the pyrimidine ring via an ethynyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Biphenyl-4-ylethynyl-pyrimidine typically involves the coupling of a biphenyl derivative with a pyrimidine precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where a biphenyl halide reacts with an ethynyl-pyrimidine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Biphenyl-4-ylethynyl-pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Biphenyl-4-ylethynyl-pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity. Detailed studies have shown that it can interfere with pyrimidine biosynthesis pathways, leading to its potential use as an anticancer or anti-inflammatory agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Biphenyl-4-ylethynyl-pyrimidine is unique due to its ethynyl linkage, which imparts distinct electronic properties and reactivity.

Properties

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

5-[2-(4-phenylphenyl)ethynyl]pyrimidine

InChI

InChI=1S/C18H12N2/c1-2-4-17(5-3-1)18-10-8-15(9-11-18)6-7-16-12-19-14-20-13-16/h1-5,8-14H

InChI Key

WSPLFBLWQURLSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CN=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.